20,21-Dinor Hydrocortisone
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Overview
Description
20,21-Dinor Hydrocortisone: is a synthetic corticosteroid with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol . It is a derivative of hydrocortisone, which is widely used in medical and biochemical research. This compound is primarily utilized for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 20,21-Dinor Hydrocortisone typically involves the modification of the hydrocortisone molecule. One common method includes the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and selenium dioxide (SeO2) as reagents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.
Industrial Production Methods:
Industrial production of corticosteroids, including this compound, often starts with diosgenin , a steroid sapogenin extracted from plants. The process involves multiple steps of chemical and microbial transformations, including hydroxylation and dehydrogenation . These steps are carefully controlled to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
20,21-Dinor Hydrocortisone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like and are commonly used.
Reduction: and are typical reducing agents.
Substitution: and are used for halogenation reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones , while reduction can produce alcohols .
Scientific Research Applications
20,21-Dinor Hydrocortisone is extensively used in scientific research due to its anti-inflammatory and immunosuppressive properties. Some of its applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for potential therapeutic uses in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 20,21-Dinor Hydrocortisone involves binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes . This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key pathways involved include the inhibition of phospholipase A2 and NF-kappa B , as well as the promotion of anti-inflammatory genes .
Comparison with Similar Compounds
Hydrocortisone (C21H30O5): A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone (C21H28O5): A synthetic corticosteroid with higher potency and longer duration of action compared to hydrocortisone.
Dexamethasone (C22H29FO5): A highly potent synthetic corticosteroid with minimal mineralocorticoid activity.
Uniqueness of 20,21-Dinor Hydrocortisone:
This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and potentially reduced side effects compared to other corticosteroids.
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZGFAYWGWSJK-GDWHUGQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@H]4O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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